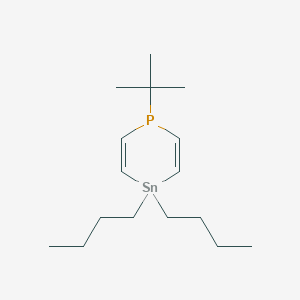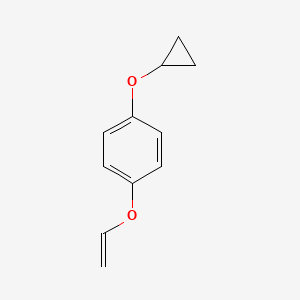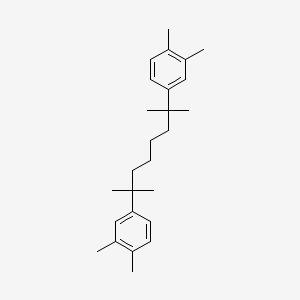
1,1'-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by its unique structure, which includes two 3,4-dimethylbenzene groups connected by a 2,7-dimethyloctane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) typically involves the coupling of 3,4-dimethylbenzene derivatives with a 2,7-dimethyloctane precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling process. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.
Organic Chemistry: Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, thereby modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(isobenzofuran-1,3-dione): Similar in structure but contains isobenzofuran-1,3-dione groups instead of 3,4-dimethylbenzene.
2,7-Dimethyloctane: A simpler compound with only the 2,7-dimethyloctane chain.
Uniqueness
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) is unique due to its combination of two 3,4-dimethylbenzene groups with a flexible 2,7-dimethyloctane linker. This structure imparts specific chemical and physical properties that are valuable in various applications.
Propiedades
Número CAS |
63317-76-0 |
|---|---|
Fórmula molecular |
C26H38 |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
4-[7-(3,4-dimethylphenyl)-2,7-dimethyloctan-2-yl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C26H38/c1-19-11-13-23(17-21(19)3)25(5,6)15-9-10-16-26(7,8)24-14-12-20(2)22(4)18-24/h11-14,17-18H,9-10,15-16H2,1-8H3 |
Clave InChI |
IXXDFYZCIQMAJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)CCCCC(C)(C)C2=CC(=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



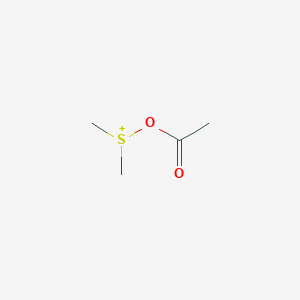

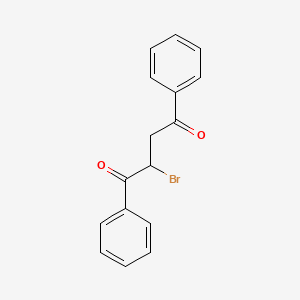
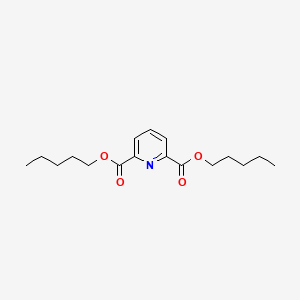
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)

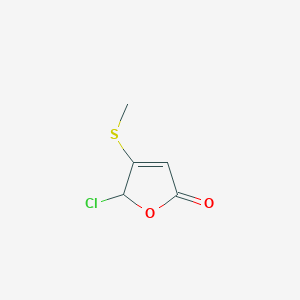
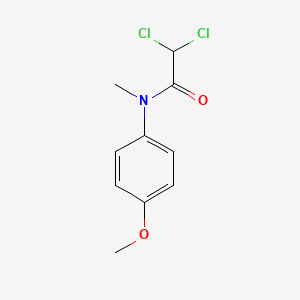
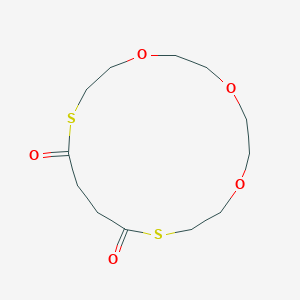

![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
